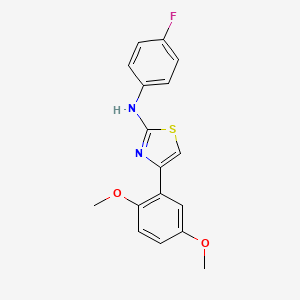![molecular formula C18H19NO2 B7644003 3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7644003.png)
3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone, also known as L-741,626, is a synthetic compound that belongs to the class of isoquinolines. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone acts as a competitive antagonist of the dopamine D1 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This results in the inhibition of the downstream signaling pathways that are activated by the D1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the release of acetylcholine in the striatum, which is a brain region involved in motor control. It has also been found to inhibit the release of glutamate in the prefrontal cortex, which is a brain region involved in cognitive functions such as working memory and decision-making.
Advantages and Limitations for Lab Experiments
The main advantage of using 3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone in lab experiments is its high selectivity for the dopamine D1 receptor. This allows researchers to specifically study the role of this receptor in various physiological and pathological processes. However, the main limitation of using this compound is its potential off-target effects. It has been found to bind to other receptors such as the serotonin 5-HT2A receptor and the sigma-1 receptor, which may affect the interpretation of the results.
Future Directions
There are several future directions for the study of 3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone. One direction is to study its potential therapeutic applications in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. Another direction is to develop more selective and potent antagonists of the dopamine D1 receptor that can be used in both basic and clinical research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective antagonist of the dopamine D1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, its potential off-target effects should be taken into consideration when interpreting the results. There are several future directions for the study of this compound, which may lead to the development of new therapeutic strategies for various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone involves several steps. The first step involves the reaction of 4-(methoxymethyl)benzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride to yield 3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanol. The second step involves the oxidation of the alcohol to yield the final product, this compound.
Scientific Research Applications
3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective antagonist of the dopamine D1 receptor. This makes it a valuable tool for studying the role of the D1 receptor in various physiological and pathological processes.
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-13-14-6-8-16(9-7-14)18(20)19-11-10-15-4-2-3-5-17(15)12-19/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQKZLRJSLWNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7643921.png)
![N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide](/img/structure/B7643923.png)
![4-Methyl-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7643929.png)
![2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol](/img/structure/B7643931.png)
![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B7643939.png)
![(4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643951.png)
![3-[[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7643961.png)

![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7643972.png)
![2,4-dichloro-N-[2-(diethylamino)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7643979.png)

![2-[(3-Fluorophenyl)methyl]-4-phenylphthalazin-1-one](/img/structure/B7643985.png)

